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Compound of Interest

Compound Name:
6-Chloro-8-fluoroimidazo[1,2-

a]pyridine

Cat. No.: B1487526 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold stands as a cornerstone in modern medicinal chemistry,

recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically

active compounds.[1] Its rigid, bicyclic framework provides a unique three-dimensional

arrangement for substituents, enabling precise interactions with biological targets. This guide

focuses on a specific, halogenated derivative, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine,

offering a comprehensive overview of its molecular characteristics, synthesis, and profound

potential in drug discovery. The strategic placement of chloro and fluoro groups is a key design

element, intended to modulate the molecule's electronic properties, lipophilicity, metabolic

stability, and binding interactions, making it a highly attractive starting point for library synthesis

and lead optimization.

Core Molecular Profile
The fundamental properties of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine are summarized

below. These data form the basis for all experimental and computational work involving this

compound.
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Property Value Source

Molecular Formula C₇H₄ClFN₂ [2]

Molecular Weight 170.57 g/mol [2]

CAS Number 1033202-10-6 [2]

Canonical SMILES
C1=C(C=C2C(=C1F)N=CN2)C

l

Appearance Typically a solid powder

Storage

Store sealed in a dry

environment at room

temperature

[2]

Chemical Structure and Synthesis
The structure of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine features a fused imidazole and

pyridine ring system with chlorine and fluorine substituents at positions 6 and 8, respectively.

Caption: 2D Structure of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine.

Synthetic Strategy: The Tschitschibabin Reaction
The synthesis of the imidazo[1,2-a]pyridine core is classically achieved via a cyclocondensation

reaction. A common and robust method involves the reaction of a substituted 2-aminopyridine

with an α-halocarbonyl compound.[1] For the target molecule, the logical precursors would be

5-chloro-3-fluoro-2-aminopyridine and a two-carbon aldehyde equivalent like

chloroacetaldehyde.

The causality behind this choice is rooted in the nucleophilicity of the pyridine ring nitrogen and

the exocyclic amine. The reaction proceeds via initial alkylation of the more nucleophilic

pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the

aromatic imidazole ring.
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Caption: General synthetic workflow for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine.

The Role of Halogenation in Medicinal Chemistry
The incorporation of chlorine and fluorine atoms is a deliberate strategy in drug design.

Fluorine: The 8-fluoro substituent is particularly noteworthy. Fluorine's high electronegativity

can alter the pKa of the nearby nitrogen, potentially influencing hydrogen bonding

capabilities. Furthermore, it often enhances metabolic stability by blocking sites susceptible

to oxidative metabolism and can improve membrane permeability and binding affinity.

Chlorine: The 6-chloro substituent significantly impacts the molecule's overall lipophilicity

(logP). This is critical for controlling pharmacokinetic properties such as absorption,

distribution, metabolism, and excretion (ADME). The chlorine atom can also engage in

halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-

receptor binding affinity.

Therapeutic Landscape and Applications
The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore. Derivatives have been

synthesized and evaluated across a wide range of therapeutic areas, underscoring the

versatility of this core structure. The introduction of specific substituents, such as those in 6-
Chloro-8-fluoroimidazo[1,2-a]pyridine, allows for the fine-tuning of activity against various

biological targets.
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Therapeutic Area
Example Application of
Imidazo[1,2-a]pyridine
Core

Reference

Oncology
Covalent inhibitors of KRAS

G12C mutation in cancer cells.
[3]

Infectious Diseases

Development of novel

antifungal agents, particularly

against Candida species.

[4]

Infectious Diseases

Investigated as

antikinetoplastid agents for

treating diseases like

leishmaniasis.

[5]

Neuroscience

Allosteric modulators of the

GABA A receptor, with

potential for anxiolytic or

sedative effects.

[6]

Gastroenterology

Urease inhibitors, targeting

bacterial enzymes associated

with ulcers.

[7][8]

Inflammatory Diseases

Serves as an intermediate in

the synthesis of anti-

inflammatory agents.

[9]

Experimental Protocol: Synthesis and
Characterization
The following protocol is a representative, self-validating procedure for the synthesis of the

parent 6-Chloroimidazo[1,2-a]pyridine, which serves as a foundational method for producing

the 8-fluoro analog. The logic is to first form the heterocyclic core and then purify it to a high

degree, which is essential for subsequent applications.

Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
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Objective: To synthesize the core heterocyclic system via cyclocondensation.

Causality: This reaction is chosen for its reliability and high yield in forming the fused bicyclic

system from commercially available precursors. Refluxing in ethanol provides the necessary

thermal energy to overcome the activation barrier for the intramolecular cyclization and

subsequent dehydration.

Materials:

5-Chloro-2-aminopyridine

Chloroacetaldehyde (50% aqueous solution)

Sodium bicarbonate (NaHCO₃)

Ethanol

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-

2-aminopyridine (1.0 equivalent) in ethanol. The solvent choice is critical as it must solubilize

the starting material and be suitable for heating under reflux.

Reagent Addition: Add chloroacetaldehyde (1.2 equivalents) dropwise to the solution at room

temperature. The slight excess of the aldehyde ensures the complete consumption of the

limiting aminopyridine.

Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6

hours. This sustained heating drives the reaction, including the final dehydration step, to

completion.
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Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The

disappearance of the starting material spot and the appearance of a new, typically more

nonpolar, product spot indicates completion. This is a crucial self-validation step to prevent

premature workup.

Workup: Cool the mixture to room temperature. Carefully neutralize the acidic reaction

mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

This step quenches any remaining acid and prepares the product for extraction.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with ethyl acetate. Ethyl acetate is chosen for its ability to efficiently dissolve the

organic product while being immiscible with water.

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate to remove residual water, which could interfere with subsequent steps or

characterization. Filter and concentrate the solution under reduced pressure to yield the

crude product.

Purification: Purify the crude solid by column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexane. This step is essential to remove unreacted starting

materials and byproducts, yielding the pure compound.[1]

Part 2: Characterization
Objective: To confirm the identity and purity of the synthesized compound.

Causality: A combination of spectroscopic techniques provides unambiguous structural

confirmation.

Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The number of

signals, their chemical shifts, and coupling patterns must be consistent with the proposed

structure of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. Spectroscopic data for the parent

compound and its derivatives are available in databases for comparison.[10]

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the

exact mass and elemental composition, which should match the molecular formula

C₇H₄ClFN₂. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should also be observable.
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Conclusion
6-Chloro-8-fluoroimidazo[1,2-a]pyridine is more than just a chemical compound; it is a

strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis,

and the advantageous properties imparted by its dual halogenation make it an exceptionally

valuable building block. The extensive body of research on the imidazo[1,2-a]pyridine scaffold

provides a solid foundation of trust and authority, empowering researchers to leverage this

molecule for the development of next-generation therapeutics targeting a wide array of human

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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